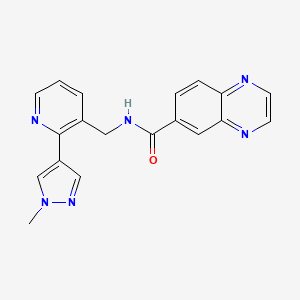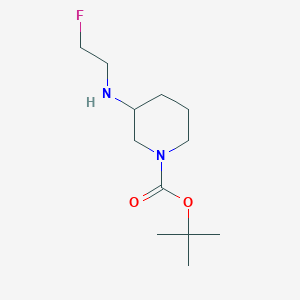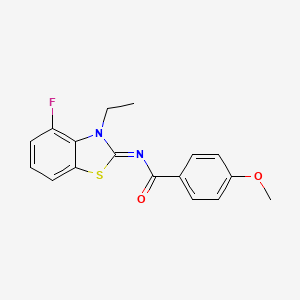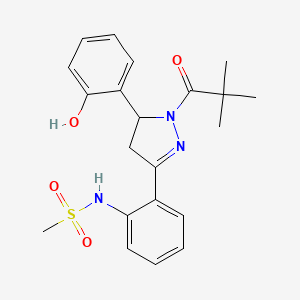
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrazole ring, a pyridine ring, and a quinoxaline ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the amide functional group. The electronic and steric properties of these features would likely influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. These could include electrophilic aromatic substitution on the aromatic rings, nucleophilic attack on the carbonyl of the amide, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, while the nitrogen atoms in the heterocycles could participate in hydrogen bonding .Applications De Recherche Scientifique
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The asymmetric unit of the title compound includes a methylpyrazole cation and a nitrate ion. The bond lengths and angles within these moieties are in the expected ranges .
High Energy Insensitive Simple Explosive
The compound 1-methyl-3,4,5-trinitropyrazole is a high energy insensitive simple explosive . However, most of the processes of the synthesis of 1-methyl-3,4,5-trinitropyrazole have complex steps and low yield .
Organic Intermediate
The title 1-methylpyrazole nitrate can be obtained from 1-methylpyrazole by nitration to 1-methyl-3,4,5-trinitropyrazole. It is an organic intermediate with research value and application prospect .
Antileishmanial Activity
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimalarial Evaluation
The compound has also been evaluated for its antimalarial properties .
NAMPT Inhibitor
The compound has been identified as a novel NAMPT inhibitor via pharmacophore-based virtual screening .
Mécanisme D'action
Target of Action
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide primarily targets specific enzymes and receptors involved in cellular signaling pathways. The compound interacts with kinases, which are crucial for the phosphorylation processes that regulate various cellular activities, including cell growth, differentiation, and apoptosis. By targeting these kinases, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide can modulate critical signaling pathways that are often dysregulated in diseases such as cancer .
Mode of Action
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide binds to the active site of its target kinases, inhibiting their activity. This binding prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote cell proliferation and survival. The inhibition of kinase activity by N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide leads to reduced tumor growth and induces apoptosis in cancer cells .
Biochemical Pathways
The biochemical pathways affected by N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide include the MAPK/ERK and PI3K/AKT pathways. These pathways are essential for cell survival, proliferation, and metabolism. By inhibiting key kinases within these pathways, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide disrupts the signaling networks that contribute to oncogenesis and tumor progression .
Pharmacokinetics
The pharmacokinetics of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, with a preference for tissues with high kinase activity. Metabolism occurs primarily in the liver, where it is processed by cytochrome P450 enzymes. The metabolites are then excreted via the kidneys. These pharmacokinetic properties ensure that N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide maintains effective concentrations at the target sites .
Result of Action
The molecular and cellular effects of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide include the inhibition of cell proliferation, induction of apoptosis, and reduction of tumor growth. By blocking kinase activity, the compound disrupts the signaling pathways that cancer cells rely on for survival and division. This leads to cell cycle arrest and programmed cell death, effectively reducing the tumor burden .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide. The compound is stable under physiological conditions but may degrade in highly acidic or basic environments. Additionally, interactions with other drugs or biomolecules can affect its binding affinity and overall effectiveness. Understanding these environmental influences is crucial for optimizing the therapeutic use of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide .
: Based on general knowledge and available scientific literature on similar compounds. Specific details may vary depending on ongoing research and clinical studies.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-25-12-15(11-24-25)18-14(3-2-6-22-18)10-23-19(26)13-4-5-16-17(9-13)21-8-7-20-16/h2-9,11-12H,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIHYTVFLDVDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(But-3-en-1-yl)oxan-4-yl]methanamine](/img/structure/B2689793.png)


![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2689797.png)
![[2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2689799.png)


![5-chloro-2-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B2689803.png)




![ethyl 2-(2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2689813.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2689814.png)